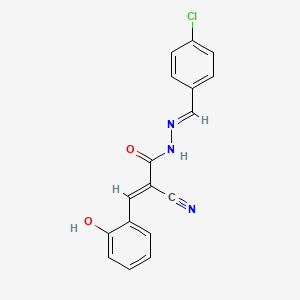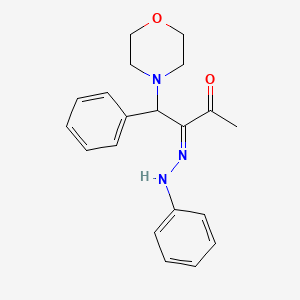![molecular formula C20H24N2O5 B15283490 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety and a pyridine derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps. The initial step often includes the preparation of the indene derivative, followed by the introduction of the pyridine moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include dimethyl sulfate, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups or replace existing ones, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mecanismo De Acción
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide shares structural similarities with other indene and pyridine derivatives, such as:
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
Uniqueness
The uniqueness of this compound lies in its combined indene and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H24N2O5 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(1,6-dimethyl-4-oxopyridin-3-yl)oxyacetamide |
InChI |
InChI=1S/C20H24N2O5/c1-12-7-16(23)19(10-22(12)2)27-11-20(24)21-15-6-5-13-8-17(25-3)18(26-4)9-14(13)15/h7-10,15H,5-6,11H2,1-4H3,(H,21,24) |
Clave InChI |
DTUKWGCRKWRFPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1C)OCC(=O)NC2CCC3=CC(=C(C=C23)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)

![3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283439.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)

![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)
